Fmoc-pentafluoro-L-phenylalanine
Overview
Description
Synthesis Analysis
Fmoc-pentafluoro-L-phenylalanine is used in Fmoc solid-phase peptide synthesis . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .Molecular Structure Analysis
The molecular formula of Fmoc-pentafluoro-L-phenylalanine is C24H16F5NO4 . Its molecular weight is 477.4 g/mol . The InChI string is InChI=1S/C24H16F5NO4/c25-18-15 (19 (26)21 (28)22 (29)20 (18)27)9-17 (23 (31)32)30-24 (33)34-10-16-13-7-3-1-5-11 (13)12-6-2-4-8-14 (12)16/h1-8,16-17H,9-10H2, (H,30,33) (H,31,32)/t17-/m0/s1 .Chemical Reactions Analysis
Fmoc-pentafluoro-L-phenylalanine is suitable for Fmoc solid-phase peptide synthesis . The self-organization and applications of Fmoc-modified simple biomolecules have not been extensively summarized .Physical And Chemical Properties Analysis
Fmoc-pentafluoro-L-phenylalanine has a molecular weight of 477.38 . Its optical activity is [α]/D -20.5±1.0°, c = 1 in methanol .Scientific Research Applications
Antibacterial Composite Materials : Fmoc-pentafluoro-L-phenylalanine nanoassemblies exhibit significant antibacterial capabilities and have been integrated into resin-based composites. These composites inhibit bacterial growth without affecting mammalian cell lines and do not compromise mechanical and optical properties, suggesting potential in biomedical materials (Schnaider et al., 2019).
Hydrogel Formation : Fmoc-pentafluoro-L-phenylalanine has been explored for its self-assembly and hydrogelation properties. Its efficient self-assembly into entangled fibrillar structures forms rigid supramolecular gels, important for novel small molecule hydrogelators (Ryan et al., 2010).
Hydrogelation Behavior : The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives, including Fmoc-pentafluoro-L-phenylalanine, was studied. Halogenation enhances self-assembly into amyloid-like fibrils, affecting the rate of self-assembly and the rheological properties of the resulting hydrogel (Ryan et al., 2010).
Mass Spectrometry Applications : Fmoc-pentafluoro-L-phenylalanine has been used in studies involving time-of-flight secondary ion mass spectrometry (ToF-SIMS), demonstrating strong and unusual matrix effects in organic SIMS, highlighting its utility in quantitative analysis and compositional variation assessment in materials (Shard et al., 2015).
Modification Effects on Self-assembly : Studies on the modification of the C-terminal of fluorinated Fmoc-Phe derivatives, including Fmoc-pentafluoro-L-phenylalanine, have provided insights into how monomer/solvent interactions influence self-assembly and hydrogelation. This research aids in the development of amino acid hydrogelators for complex media (Ryan et al., 2011).
Nanotube Formation in Hydrogels : Cation-modified Fmoc-phenylalanine derivatives, including Fmoc-pentafluoro-L-phenylalanine, can self-assemble into hydrogel networks and form nanotube structures, a property unique to these cationic derivatives. This research offers insights into the self-assembly pathways of Fmoc-Phe derivatives (Rajbhandary et al., 2017).
Peptide Synthesis : Fmoc-pentafluoro-L-phenylalanine has been utilized in the synthesis of peptides, like in the case of erythro-N-Boc-β-mercapto-l-phenylalanine, demonstrating its compatibility with reactive side chains in peptide ligation processes (Crich & Banerjee, 2007).
Safety And Hazards
Fmoc-pentafluoro-L-phenylalanine is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The rapid advancement of peptide- and amino-acid-based nanotechnology offers new approaches for the development of biomedical materials . The utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes represents promising advancements in this field .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGILOIJKBYKA-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942735 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-pentafluoro-L-phenylalanine | |
CAS RN |
205526-32-5 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-pentafluoro-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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